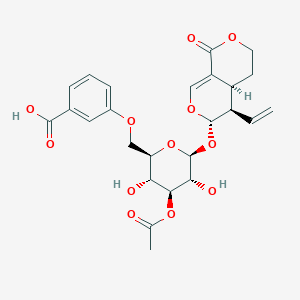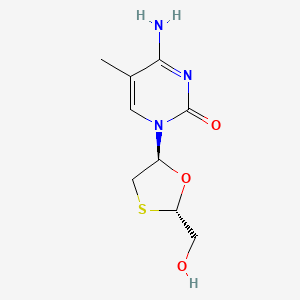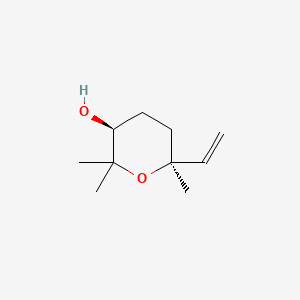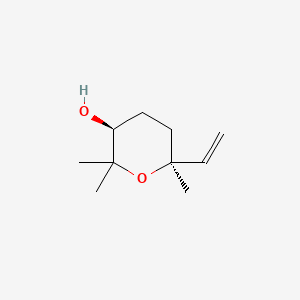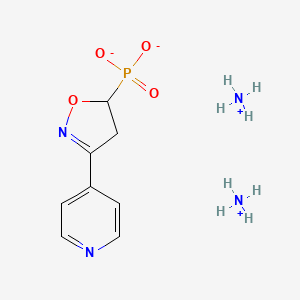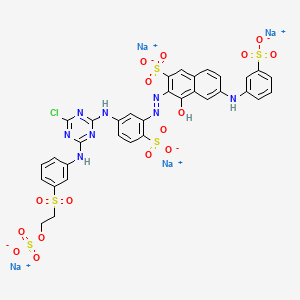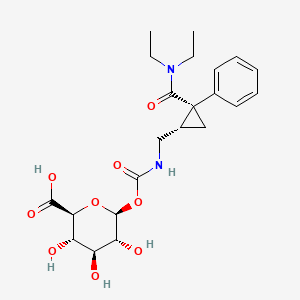
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate: is a complex organic compound that belongs to the class of aminoglucose phosphates This compound is characterized by the presence of a hydroxytetradecanoyl group attached to the aminoglucose backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Amino Group: The amino group is introduced at the 2-position of the glucose molecule through nucleophilic substitution reactions.
Attachment of Hydroxytetradecanoyl Group: The hydroxytetradecanoyl group is attached to the amino group via an amide bond formation reaction.
Phosphorylation: The final step involves the phosphorylation of the 6-position hydroxyl group to form the phosphate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Applications De Recherche Scientifique
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 1-phosphate
- 2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 3-phosphate
Uniqueness
2-Deoxy-2-(3-hydroxytetradecanoyl)aminoglucose 6-phosphate is unique due to its specific phosphorylation at the 6-position, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with its analogs.
Propriétés
Numéro CAS |
100759-95-3 |
|---|---|
Formule moléculaire |
C20H40NO10P |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(3-hydroxytetradecanoylamino)-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H40NO10P/c1-2-3-4-5-6-7-8-9-10-11-15(23)12-18(25)21-16(13-22)19(26)20(27)17(24)14-31-32(28,29)30/h13,15-17,19-20,23-24,26-27H,2-12,14H2,1H3,(H,21,25)(H2,28,29,30)/t15?,16-,17+,19+,20+/m0/s1 |
Clé InChI |
QFZJGNYDKYRKNO-LEJFCBNZSA-N |
SMILES isomérique |
CCCCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


